molecular formula C17H16N2O3 B12857851 6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid

6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid

Cat. No.: B12857851
M. Wt: 296.32 g/mol
InChI Key: HDELNVNIOVIYBQ-UHFFFAOYSA-N
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Description

6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, involving precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to its combination of a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

6-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c20-16(11-7-8-18-9-11)14-4-2-1-3-13(14)15-6-5-12(10-19-15)17(21)22/h1-6,10-11,18H,7-9H2,(H,21,22)

InChI Key

HDELNVNIOVIYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=NC=C(C=C3)C(=O)O

Origin of Product

United States

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